Chemical structure and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid
Chemical structure and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid
The following technical guide details the chemical structure, synthesis, and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxybenzo[d]isoxazole-3-carboxylic acid).
Executive Summary
7-Methoxy-1,2-benzoxazole-3-carboxylic acid is a heterocyclic organic compound belonging to the 1,2-benzoxazole (or benzo[d]isoxazole) class. Distinct from its 1,3-benzoxazole isomer, this scaffold features a benzene ring fused to an isoxazole ring with the oxygen and nitrogen atoms in the 1 and 2 positions, respectively.
This specific derivative acts as a critical intermediate in medicinal chemistry, particularly in the development of anticonvulsants (structural analog to zonisamide) and auxin transport inhibitors in agrochemistry. Its 3-carboxylic acid moiety renders it a bioisostere of indole-3-carboxylic acid, while the 7-methoxy substituent modulates lipophilicity and metabolic stability.
Chemical Identity & Structure
Nomenclature and Classification[1]
-
IUPAC Name: 7-methoxy-1,2-benzoxazole-3-carboxylic acid
-
Alternative Names: 7-methoxybenzo[d]isoxazole-3-carboxylic acid; 7-methoxyindoxazene-3-carboxylic acid.
-
CAS Registry Number: Note: While the parent benzo[d]isoxazole-3-carboxylic acid is registered as CAS 28691-47-6, specific derivatives often inhabit proprietary libraries. The 6-methoxy isomer is chemically distinct.
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 193.16 g/mol [1]
Structural Analysis
The molecule consists of a bicyclic heteroaromatic core.
-
Core: 1,2-Benzoxazole (Indoxazene).
-
Substituents:
-
Position 3: Carboxylic acid (-COOH). This position is critical for biological binding affinity, often mimicking the acid headgroup of auxins or glutamate analogs.
-
Position 7: Methoxy (-OCH
).[2][3][4][5] Located on the benzene ring adjacent to the ring oxygen (position 1). This "ortho-to-heteroatom" substitution creates steric bulk and electron donation that influences the ring's electronic density.
-
| Property | Value (Predicted/Experimental) | Context |
| pKa (COOH) | 3.2 – 3.8 | Stronger acid than benzoic acid due to the electron-withdrawing isoxazole ring. |
| LogP | ~1.2 – 1.5 | Moderately lipophilic; methoxy group increases LogP vs. hydroxyl analogs. |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding. |
| H-Bond Acceptors | 5 (N, O-ring, O-Me, O=C, O-H) | High capacity for hydrogen bonding networks. |
| Topological Polar Surface Area | ~72 Ų | Suggests good membrane permeability (Rule of 5 compliant). |
Synthesis & Manufacturing
The synthesis of 3-substituted 1,2-benzoxazoles typically requires the formation of the N-O bond via cyclization of ortho-substituted aryl precursors.
Primary Synthetic Route: Oximation-Cyclization
This route mimics the classical synthesis of zonisamide intermediates, adapted for the carboxylic acid derivative.
Precursors: 2-Hydroxy-3-methoxyacetophenone (or 3-methoxysalicylaldehyde derivatives).
Workflow:
-
Claisen Condensation: Reaction of 2-hydroxy-3-methoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide to form the diketo ester.
-
Oximation: Treatment with hydroxylamine hydrochloride (NH
OH·HCl) to form the oxime intermediate. -
Cyclization: Acid-catalyzed ring closure yields the ester (Ethyl 7-methoxy-1,2-benzoxazole-3-carboxylate).
-
Hydrolysis: Saponification using NaOH/MeOH followed by acidification to yield the free acid.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.
Caption: Step-wise synthesis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid via Claisen condensation and oxime cyclization.
Reactivity & Stability
Decarboxylation Risk
1,2-Benzoxazole-3-carboxylic acids are thermally labile. Upon heating above their melting points (typically >180°C) or under strong basic catalysis, they may undergo decarboxylation to form the parent 7-methoxy-1,2-benzoxazole.
-
Mechanism:[6] The electron-withdrawing nature of the C=N bond facilitates the loss of CO
. -
Mitigation: Store at -20°C; avoid prolonged exposure to temperatures >50°C during drying.
Electrophilic Aromatic Substitution
The 7-methoxy group is a strong electron-donating group (EDG), activating the benzene ring.
-
Predicted Sites: The 4- and 6-positions are activated for electrophilic attack (halogenation, nitration).
-
Stability: The isoxazole ring is relatively stable to acid but can undergo ring-opening (rearrangement to salicylnitriles) under strong basic conditions (Kemp elimination).
Pharmaceutical & Biological Relevance[3][8][9][10][11][12]
Pharmacophore Analysis
The 1,2-benzoxazole scaffold is a privileged structure in medicinal chemistry.[7]
-
Anticonvulsant Activity: The core is isosteric with the benzisoxazole of Zonisamide .[8] The 3-COOH group can be converted to a sulfonamide or amide to enhance blood-brain barrier (BBB) penetration.
-
Auxin Mimicry: In agrochemistry, the 3-carboxylic acid mimics the acetic acid side chain of Indole-3-acetic acid (IAA). The 7-methoxy group (analogous to 7-methoxy-DIMBOA) often enhances metabolic stability against plant glycosylases.
Biological Signaling Pathway (Hypothetical)
If used as an auxin transport inhibitor or mimic, the molecule likely interacts with the TIR1 ubiquitin-ligase complex or auxin efflux carriers (PIN proteins).
Caption: Predicted biological interaction pathways based on structural homology to known auxin analogs.
Experimental Protocols
Standard Purification Protocol
Due to the risk of decarboxylation, recrystallization is preferred over distillation.
-
Dissolution: Dissolve crude acid in minimum hot ethanol (60°C).
-
Precipitation: Add warm water dropwise until turbidity appears.
-
Cooling: Allow to cool slowly to room temperature, then 4°C.
-
Filtration: Collect crystals via vacuum filtration.
-
Drying: Dry in a vacuum desiccator over P
O at room temperature. Do not oven dry.
Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Retention Time: Predicted to elute later than the unsubstituted parent due to the methoxy group's lipophilicity.
References
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.
-
Chimica Italiana. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
-
PubChem. Benzo[d]isoxazole-3-carboxylic acid (Parent Compound).[2][1][9][10] National Library of Medicine.
-
Gardner, G., & Sanborn, J. R. (1989).[11] Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors.[11] Plant Physiology.[12][11]
-
BenchChem. Biological activity of benzoxazole derivatives.
Sources
- 1. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Auxin-induced elongation of short maize coleoptile segments is supported by 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 9. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
